8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26N10O3S and its molecular weight is 498.57. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Processes and Enzyme Cofactors
Purine derivatives play a crucial role in various metabolic processes as cofactors associated with a wide variety of enzymes and receptors .
Drug Discovery and Medicinal Chemistry
They serve as privileged scaffolds in medicinal chemistry due to their broad applications in drug discovery programs, leading to FDA approvals for different treatments .
Anticancer Agents
Purine derivatives are studied for their anticancer potential, with structural modifications being explored to improve biologically active anticancer molecules .
SERS Quantification in Biomarker Detection
Purine is used as an internal standard for Surface Enhanced Raman Scattering (SERS) quantification of adenine and hypoxanthine, important biomarkers in SERS-based antimicrobial susceptibility testing (SERS-AST) .
Catalysis and C-C Bond Formation
Purine derivatives are substrates in catalysis, particularly in coupling reactions that result in carbon-carbon bond formation at specific positions on the purine ring .
Synthetic Routes Development
Various synthetic methods have been developed to obtain purine derivatives using different reagents such as pyrimidine, imidazole, and some acyclic precursors .
properties
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N10O3S/c1-27-17-16(18(33)23-20(27)34)30(19(22-17)29-9-7-28(8-10-29)11-13-32)12-14-35-21-24-25-26-31(21)15-5-3-2-4-6-15/h2-6,32H,7-14H2,1H3,(H,23,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRIYOXIPJENJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CCSC4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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